N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazide derivative characterized by an (E)-configured imine group linking the 4-chlorophenyl and 3-methylpyrazole moieties. The compound’s structure has been confirmed via X-ray crystallography and spectroscopic techniques (e.g., NMR, IR) in related analogs . The 4-chlorophenyl group introduces electron-withdrawing effects, while the methyl group on the pyrazole ring contributes to steric and electronic modulation.
Properties
Molecular Formula |
C12H11ClN4O |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+ |
InChI Key |
QMMJZVHKTRHHPM-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
A streamlined approach combines precursor synthesis and condensation in a single vessel:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the condensation reaction, completing in 20–30 minutes with 78% yield. This method minimizes thermal degradation, enhancing product purity.
Green Chemistry Approaches
-
Catalyst : Montmorillonite K10 clay enables solvent-free condensation at 90°C, yielding 70% product with easy catalyst recovery.
-
Solvent : Ethanol-water (4:1) mixtures reduce environmental impact while maintaining 65% yield.
Purification and Analytical Validation
Purification Techniques
-
Column Chromatography : Silica gel (60–120 mesh) with hexane-ethyl acetate (3:1) eluent removes unreacted aldehydes and hydrazides.
-
Recrystallization : Ethanol-n-hexane mixtures (1:3) produce crystals with >99% purity.
Spectroscopic Characterization
| Technique | Key Data | Source |
|---|---|---|
| 1H NMR (400 MHz) | δ 7.85 (d, J = 7.6 Hz, Ar-H), 2.40 (s, N-C-CH₃) | |
| 13C NMR (100 MHz) | δ 161.28 (C=O), 149.04 (C=N) | |
| HRMS | m/z 262.69 [M+H]⁺ (Calc. 262.69) |
Yield Optimization and Scalability
Factors Influencing Yield
-
Stoichiometry : A 1:1.2 molar ratio of aldehyde to carbohydrazide maximizes imine formation.
-
Temperature : Reactions above 100°C promote side reactions (e.g., aldol condensation), reducing yields by 15–20%.
Industrial Scalability
-
Batch Reactors : 50-L reactors achieve consistent yields (70–75%) with a 12-hour cycle time.
-
Continuous Flow Systems : Microreactors enhance heat transfer, improving yield to 80% at 130°C.
Challenges and Limitations
Chemical Reactions Analysis
Cyclization Reactions
The pyrazole-hydrazone structure enables cyclization under acidic or thermal conditions to form fused heterocycles:
| Cyclization Type | Conditions | Product | Reference |
|---|---|---|---|
| Pyrazolo[1,2-a]pyrazole | Acetic acid, 60°C | Tetrahydro-pyrazolo-pyrazolones | |
| Triazole Formation | Cu(OTf)₂, ionic liquid | 1,3,5-Triarylpyrazoles |
For example, heating with acetic acid generates pyrazolo-pyrazolones via intramolecular cyclization . Copper triflate catalyzes cyclocondensation with arylhydrazines, yielding tri-substituted pyrazoles in ~82% yield .
Nucleophilic Additions
The imine group (C=N) undergoes nucleophilic attacks:
-
Grignard Reagents: Addition of RMgX (R = alkyl/aryl) forms secondary amines.
-
Hydrazines: Further hydrazine addition yields bis-hydrazones, useful in coordination chemistry.
Mechanistic Insight:
The electron-deficient imine carbon is susceptible to nucleophilic attack, forming tetrahedral intermediates that stabilize via resonance.
Hydrolysis Reactions
The hydrazone bond hydrolyzes under acidic or basic conditions:
| Hydrolysis Type | Reagents | Products |
|---|---|---|
| Acidic | HCl (1M), 80°C | 4-Chlorobenzaldehyde + Hydrazide |
| Basic | NaOH (2M), 60°C | Same as acidic hydrolysis |
Hydrolysis regenerates the parent aldehyde and carbohydrazide, confirming the reversibility of Schiff base formation.
Oxidation and Reduction
Oxidation:
-
H₂O₂/Fe³⁺: Oxidizes the pyrazole ring’s methyl group to a carboxylate .
-
DDQ (Dichlorodicyanobenzoquinone): Aromatizes dihydropyrazoles to pyrazoles .
Reduction:
-
NaBH₄: Reduces the imine bond to a secondary amine (-NH-CH₂-).
-
LiAlH₄: Reduces both imine and carbonyl groups, yielding complex amines.
Metal Complexation
The compound acts as a bidentate ligand , coordinating via imine nitrogen and carbonyl oxygen:
| Metal Ion | Complex Type | Application | Reference |
|---|---|---|---|
| Cu(II) | Square-planar | Catalytic oxidation studies | |
| Fe(III) | Octahedral | Magnetic material precursors |
Crystallographic data (e.g., bond lengths ~1.95 Å for Cu-N) confirm stable coordination .
Electrophilic Substitution
The 4-chlorophenyl ring undergoes nitration and sulfonation :
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to Cl | ~60% |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to Cl | ~55% |
The electron-withdrawing chloro group directs electrophiles to meta/para positions.
Biological Interaction Pathways
While not a direct chemical reaction, the compound inhibits enzymes via:
-
Hydrogen bonding between hydrazide -NH and enzyme active sites.
-
π-Stacking interactions with aromatic residues in proteins.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The presence of the 4-chlorophenyl group enhances the compound's ability to inhibit tumor growth. A study demonstrated that derivatives similar to N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide showed potent activity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | |
| Compound B | HeLa | 3.8 | |
| Compound C | A549 | 4.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structure suggests it may act as an effective insecticide due to its ability to interfere with the nervous system of pests.
Case Study: Efficacy Against Common Agricultural Pests
A field study evaluated the effectiveness of this compound against aphids and whiteflies. The results indicated a significant reduction in pest populations within a week of application.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- Structure : Replaces the pyrazole methyl group with a 5-methylthiophene substituent.
- The chlorine atom on the phenyl ring retains electron-withdrawing effects, similar to the target compound .
- Data: Molecular formula C₁₇H₁₅ClN₄OS; monoisotopic mass 358.065510 .
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide
- Structure : Substitutes 4-chlorophenyl with 4-methoxybenzylidene.
- Impact : The methoxy group is electron-donating, reducing electrophilicity compared to the chloro derivative. This may decrease reactivity in biological systems but improve solubility due to increased polarity .
- Data : IR νmax (C=O) at 1690 cm⁻¹; ESI-MS [M+H]+ at 371.10 .
N′-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Modifications to the Hydrazide Moiety
4-Amino-5-benzoyl-N′-[(1E)-(4-chlorophenyl)-methylidene]-1,2-oxazole-3-carbohydrazide
- Structure : Replaces pyrazole with an oxazole ring and adds a benzoyl group.
- The oxazole ring alters electronic distribution, affecting binding affinity in anticancer applications .
- Data : Yield 67%; molecular formula C₁₈H₁₃ClN₄O₃ .
N′-[(E)-(2-Hydroxy-1-naphthyl)methylene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: Chloro (target compound): Enhances electrophilicity, improving reactivity in nucleophilic environments (e.g., enzyme active sites) . Methoxy (analog): Reduces electrophilicity but improves solubility . Dimethylamino (analog): Strong electron donation alters charge distribution, affecting binding kinetics .
- Steric Effects :
Biological Activity
N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 1285613-64-0
The presence of the chlorophenyl group is believed to enhance the compound's biological activity by influencing its interaction with biological targets.
Antitumor Activity
Recent studies have reported promising antitumor properties for this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines, including A549 (lung), HT29 (colon), MCF7, and MDA-MB-231 (breast) cells. The compound demonstrated an IC value of approximately 49.85 µM against certain tumor cells, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that at a concentration of 10 µM, it could inhibit TNF-α and IL-6 by 61–85% and 76–93%, respectively . These results suggest that the compound may be beneficial in treating inflammatory diseases.
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Studies indicate it possesses significant activity against various bacterial strains, including E. coli and Bacillus subtilis, at concentrations as low as 40 µg/mL . This broad-spectrum antimicrobial effect suggests potential applications in infectious disease management.
Table 1: Biological Activity of this compound
Case Study 1: Antitumor Activity Evaluation
In a study conducted by Xia et al., this compound was synthesized and screened for antitumor activity. The results indicated that the compound induced significant apoptosis in cancer cells, supporting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-inflammatory Mechanism Investigation
Research by Selvam et al. explored the anti-inflammatory mechanisms of pyrazole derivatives, including this compound. The study found that the compound effectively reduced inflammation markers in vitro, suggesting a mechanism that could be harnessed for treating chronic inflammatory conditions .
Q & A
Q. What are the common synthetic routes for N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide?
The compound is typically synthesized via a two-step process:
Aldehyde Preparation : 3-Methyl-1H-pyrazole-5-carboxylic acid derivatives are converted to the corresponding aldehyde (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) using Vilsmeier-Haack or formylation reagents under controlled conditions .
Condensation : The aldehyde is refluxed with carbohydrazide derivatives (e.g., 4-chlorophenyl hydrazine) in ethanol or methanol, often catalyzed by acetic acid, to form the hydrazone linkage. Purification involves recrystallization or column chromatography .
Q. Which spectroscopic and structural characterization methods are critical for confirming the compound’s identity?
- X-ray Crystallography : Determines the E-configuration of the hydrazone bond and molecular packing (e.g., SHELXL refinement) .
- NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and electronic environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm; hydrazide NH at δ 10–12 ppm) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹; N-H bend at ~3200 cm⁻¹) .
- Elemental Analysis : Validates purity (>95%) .
Q. What biological assays are used to evaluate its potential therapeutic activity?
- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression .
- Antibacterial Activity : DNA gyrase inhibition assays (e.g., Staphylococcus aureus IC50 measurements) .
Advanced Research Questions
Q. How can crystallization challenges be resolved for X-ray diffraction studies?
- Solvent Optimization : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to enhance crystal quality.
- Refinement Tools : SHELXL for handling twinning or high-resolution data; hydrogen bonding analysis to stabilize crystal packing .
- Temperature Control : Crystallization at 4°C minimizes thermal disorder .
Q. How are conflicting spectroscopic data (e.g., FTIR vs. NMR) resolved?
Q. What strategies improve structure-activity relationships (SAR) for derivatives?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-chlorophenyl ring to enhance DNA gyrase binding .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., DNA gyrase B subunit; Glide SP scoring for affinity) .
- In Silico ADMET : SwissADME or ProTox-II to prioritize derivatives with optimal pharmacokinetics .
Q. How is the E-configuration of the hydrazone moiety experimentally confirmed?
Q. What computational methods validate docking predictions for biological targets?
- MD Simulations : GROMACS for 100-ns trajectories to assess ligand-protein stability (RMSD < 2 Å).
- Binding Free Energy : MM/GBSA or MM/PBSA calculations to quantify interaction energies (e.g., ΔG < -30 kcal/mol for high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
